molecular formula C₈H₈D₃N B1140537 2,3-Dimethylaniline-d3 CAS No. 57414-78-5

2,3-Dimethylaniline-d3

Cat. No.: B1140537
CAS No.: 57414-78-5
M. Wt: 124.2
InChI Key:
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Description

2,3-Dimethylaniline-d3: is a deuterated derivative of 2,3-dimethylaniline, an organic compound with the molecular formula C8H8D3N. It is a colorless to pale yellow liquid that is used as a labeled compound in various scientific studies. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylaniline-d3 can be synthesized through the deuteration of 2,3-dimethylaniline. One common method involves the catalytic hydrogenation of 2,3-dimethylnitrobenzene in the presence of deuterium gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using a palladium on carbon catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylaniline-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted aromatic compounds, such as nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2,3-Dimethylaniline-d3 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It is used in metabolic studies to trace the pathways of specific molecules in biological systems.

    Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethylaniline-d3 involves its interaction with molecular targets and pathways in various applications:

    NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectra, allowing for detailed analysis of molecular structures and dynamics.

    Metabolic Studies: The labeled compound can be tracked through metabolic pathways, providing insights into the fate of specific molecules in biological systems.

    Drug Development: The compound helps in understanding the absorption, distribution, metabolism, and excretion of drugs, aiding in the optimization of drug formulations.

Comparison with Similar Compounds

    2,3-Dimethylaniline: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

    2,4-Dimethylaniline: A positional isomer with different chemical and physical properties.

    2,5-Dimethylaniline: Another positional isomer with unique reactivity and applications.

    2,6-Dimethylaniline: A positional isomer with distinct properties and uses.

Uniqueness: 2,3-Dimethylaniline-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterium labeling allows for more precise and detailed studies of molecular structures and reaction mechanisms, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-methyl-3-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKEQGKZNKUSU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291368
Record name Benzenamine, 2-methyl-3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57414-78-5
Record name Benzenamine, 2-methyl-3-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57414-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-methyl-3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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